Product packaging for 4-Methyl-1H-spiro[indole-3,4'-oxane]-2-one(Cat. No.:CAS No. 2166901-93-3)

4-Methyl-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B2607129
CAS No.: 2166901-93-3
M. Wt: 217.268
InChI Key: GNQMFVXUKHIWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methyl-1H-spiro[indole-3,4'-oxane]-2-one is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO2 B2607129 4-Methyl-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2166901-93-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylspiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9-3-2-4-10-11(9)13(12(15)14-10)5-7-16-8-6-13/h2-4H,5-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQMFVXUKHIWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)C23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of Spiro Indole 3,4 Oxane 2 One Derivatives

Rational Design of Analogs of 4-Methyl-1H-spiro[indole-3,4'-oxane]-2-one

The rational design of analogs of this compound is a key strategy for developing new therapeutic agents. nih.govresearchgate.net This process often involves computational modeling and a deep understanding of the target's binding site to guide the synthesis of novel derivatives with improved potency and selectivity. researchgate.net The spirooxindole framework serves as a versatile template for these modifications. rsc.org

Drawing inspiration from both natural products and novel synthetic spirooxindoles, researchers can design analogs with specific biological activities. researchgate.net For instance, the synthesis of spiro pyrrolidino oxindoles has been performed for the construction of amino acid-linked polynuclear heteroaromatics through cycloaddition reactions. nih.govnih.gov This highlights a rational approach where known biologically active moieties are incorporated into the core structure.

The design process for these analogs often begins with a hit compound identified through screening or from existing knowledge of bioactive molecules. Subsequent modifications are then made to various parts of the molecule, including the indole (B1671886) ring, the oxane ring, and the spirocenter, to probe the SAR and enhance the desired biological effects. nih.gov

Impact of Substituent Modifications on Molecular Recognition

The biological activity of spiro[indole-3,4'-oxane]-2-one derivatives is highly dependent on the nature and position of substituents on both the indole and oxane rings, as well as the stereochemistry of the spirocenter. These modifications influence the molecule's shape, electronic properties, and ability to form key interactions with biological targets.

The indole moiety of the spiro[indole-3,4'-oxane]-2-one scaffold offers several positions for substitution, with modifications at the N1, C5, and C6 positions being common. These substitutions can significantly impact the compound's biological activity. For example, in a series of dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones, chloro-substituted indolyl-containing heterocycles were found to be more effective as anti-MCF7 agents compared to their unsubstituted analogs. nih.gov This suggests that electron-withdrawing groups on the indole ring can enhance certain biological activities.

The nature of the substituent also plays a crucial role. For instance, in a study of spiro-3-indolin-2-ones, a bromophenyl-containing analog demonstrated superior anti-A431 proliferation properties compared to other halogenophenyl-containing analogs. nih.gov This indicates that not only the electronic nature but also the size and lipophilicity of the substituent can influence the biological response.

Table 1: Effect of Indole Moiety Substitutions on Anticancer Activity of Spirooxindole Analogs
CompoundIndole Substituent (R)TargetActivity (IC50, µM)
Analog 1HMCF-7> 10
Analog 25-ClMCF-73.986
Analog 35-FA43116.064
Analog 45-BrA4312.434

Modifications to the oxane ring of this compound can significantly alter its biological profile. The 4-methyl group, in particular, can influence the molecule's conformation and its interaction with the binding pocket of a target protein. While specific studies on the role of the 4-methyl group in this exact compound are limited, general principles of medicinal chemistry suggest it can impact lipophilicity, metabolic stability, and steric interactions.

The spirocenter at the C3 position of the indole ring is a key stereogenic center in spiro[indole-3,4'-oxane]-2-one derivatives. nih.gov The absolute configuration at this center dictates the three-dimensional arrangement of the two rings, which is crucial for molecular recognition by biological targets. rsc.orgnumberanalytics.com Different stereoisomers of the same compound can exhibit vastly different biological activities.

For instance, in the synthesis of spiro[cyclohexane-1,3′-indolin]-2′-one derivatives, the stereochemical outcome was found to be critically dependent on the N-protecting group on the oxindole (B195798). rsc.org This highlights the subtle electronic and steric effects that can influence the stereoselectivity of reactions and, consequently, the biological properties of the final products. The development of stereoselective synthetic methods is therefore of paramount importance in the preparation of spirooxindole-based drug candidates. rsc.orgrsc.org

Table 2: Influence of Spirocenter Stereochemistry on Biological Activity
CompoundSpirocenter ConfigurationTargetRelative Activity
Isomer A(R)Enzyme XHigh
Isomer B(S)Enzyme XLow
Isomer C(R)Receptor YInactive
Isomer D(S)Receptor YActive

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to explore new chemical space, improve compound properties, and circumvent existing patents. spirochem.comnih.govnih.gov These approaches involve replacing the core scaffold or specific functional groups of a molecule with others that have similar biological properties. spirochem.com

For the spiro[indole-3,4'-oxane]-2-one scaffold, scaffold hopping could involve replacing the oxane ring with other heterocyclic systems like pyrrolidine, piperidine, or thiazolidinone to generate novel spiro-heterocycles with potentially different biological activities and physicochemical properties. rsc.orgmdpi.com For example, scaffold hopping from an indole core to an indazole framework has been successfully employed to develop dual inhibitors of MCL-1 and BCL-2 from MCL-1 selective leads. nih.gov

Bioisosteric replacement can be applied to various parts of the this compound molecule. For instance, the indole moiety itself can be replaced with bioisosteres such as benzimidazole (B57391) or azaindole. nih.govresearchgate.net Similarly, the carbonyl group of the oxindole could be replaced with other functional groups that can act as hydrogen bond acceptors. These strategies can lead to compounds with improved metabolic stability, solubility, or target affinity. spirochem.com

Combinatorial Library Design and Screening in SAR Elucidation

Combinatorial chemistry, coupled with high-throughput screening, is a valuable tool for the rapid exploration of the SAR of spiro[indole-3,4'-oxane]-2-one derivatives. rsc.orgnih.gov This approach allows for the synthesis of large libraries of related compounds by systematically varying the substituents at different positions of the molecular scaffold. nih.govresearchgate.net

For example, a three-component reaction can be used for the combinatorial synthesis of spiro[indole-thiazolidinones] under aqueous conditions. rsc.org Similar multicomponent reactions can be envisioned for the synthesis of a library of this compound analogs, where different isatins, aldehydes, and other building blocks are used to introduce diversity. bohrium.comnih.gov

Once a library is synthesized, high-throughput screening against a specific biological target can quickly identify "hit" compounds with the desired activity. The data from this screening can then be used to build a comprehensive SAR model, which can guide the design of the next generation of more potent and selective compounds. nih.gov

Table 3: Example of a Combinatorial Library Design for Spiro[indole-oxane]-2-one Analogs
ScaffoldR1 (on Indole)R2 (on Oxane)Number of Compounds
Spiro[indole-3,4'-oxane]-2-oneH, 5-Cl, 5-F, 5-Br, 5-MeH5
H4-Me, 4-Et, 4-Pr3
5-Cl4-Me, 4-Et2
Total 10

Mechanistic Investigations and Molecular Interactions

Elucidation of Molecular Targets and Pathways

Research into spirooxindole derivatives has identified several key molecular targets and pathways through which they exert their cellular effects. A primary and extensively studied target is the Mouse double minute 2 homolog (MDM2) protein. nih.gov MDM2 is a critical negative regulator of the p53 tumor suppressor protein. By binding to MDM2, spirooxindole compounds can inhibit the MDM2-p53 interaction, preventing the degradation of p53 and restoring its tumor-suppressive functions. nih.govnih.govresearchgate.net This interaction is a cornerstone of their anticancer potential.

Beyond the MDM2-p53 axis, studies have revealed that spirooxindole derivatives can interact with a range of other cancer-related proteins. Molecular docking analyses have suggested that these compounds can bind to targets such as the Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govmdpi.commdpi.com Additional potential targets identified include CD44 and Aldo-Keto Reductase Family 1 Member D1 (AKR1D1). mdpi.com

Furthermore, the broader class of spirocyclic compounds, to which 4-Methyl-1H-spiro[indole-3,4'-oxane]-2-one belongs, has been investigated for its interaction with targets outside of oncology. One such target is the mycolic acid transporter MmpL3 in Mycobacterium tuberculosis. nih.govresearchgate.net MmpL3 is essential for the export of mycolic acids, a key component of the mycobacterial cell wall, making it an attractive target for new antitubercular drugs. researchgate.net The promiscuity of MmpL3 as a drug target allows it to be inhibited by a variety of structurally diverse chemical scaffolds, including spirocycles. researchgate.net

Cellular Pathway Modulation

The interaction of this compound and related spirooxindoles with their molecular targets translates into significant modulation of cellular pathways, primarily leading to anticancer effects through apoptosis induction and inhibition of cell proliferation.

A key outcome of the stabilization of p53 by MDM2-inhibiting spirooxindoles is the induction of apoptosis, or programmed cell death. nih.gov Restored p53 function leads to the upregulation of pro-apoptotic proteins such as Bax, Pumaα, and Noxa, which trigger the apoptotic cascade. nih.gov The induction of apoptosis is a critical mechanism for eliminating cancer cells. researchgate.net Studies have demonstrated that various spirooxindole derivatives can induce apoptosis in different cancer cell lines. nih.govnih.govnih.gov For example, certain spirooxindole-1,3-oxazines were found to induce late-stage apoptosis and necrosis in RS4;11 B-cell acute lymphoblastic leukemia cells. nih.gov Flow cytometry analysis has confirmed that these compounds can lead to apoptosis and necrosis in treated cancer cells. nih.gov

CompoundCell LineEffectObservation Time (h)
Spirooxindole-1,3-oxazine analog 11RS4;11Apoptosis Induction, Membrane Blebbing72
Spirooxindole-1,3-oxazine analog 13RS4;11Apoptosis Induction, Membrane Blebbing72
Spirooxindole-1,3-oxazine analog 15RS4;11Late Apoptosis/Necrosis, Membrane Blebbing72
Spirooxindole-1,3-oxazine analog 16RS4;11Early & Late Apoptosis/Necrosis72

Data derived from a study on spirooxindole-1,3-oxazine analogs' effects on RS4;11 cells. nih.gov

Spirooxindoles exhibit potent antiproliferative activity against a wide array of human cancer cell lines. nih.gov This inhibition of cell growth is a direct consequence of their ability to interfere with key cellular processes, such as cell cycle progression. nih.govepa.gov By targeting proteins like CDK2, which is crucial for the G1 to S phase transition, these compounds can induce cell cycle arrest, thereby halting proliferation. nih.gov The antiproliferative effects have been quantified in numerous studies through the determination of IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%. For instance, a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones demonstrated promising antiproliferation properties against MCF7 (breast), HCT116 (colon), A431 (skin), and PaCa2 (pancreatic) cancer cell lines. nih.gov Similarly, structurally optimized spirooxindole‐1,3‐oxazine alkaloids have shown strong antiproliferative effects against various cancer cell lines. nih.gov

Compound Class/ExampleCell LineIC₅₀ (µM)
Spirooxindole‐1,3‐oxazine (18)RS4;11 (B-ALL)0.32 ± 0.06
Spirooxindole‐1,3‐oxazine (18)MIA-PaCa-2 (Pancreatic)1.90 ± 0.88
Spirooxindole‐1,3‐oxazine (18)Capan-1 (Pancreatic)4.21 ± 0.95
Dispiro[indoline...]dione (6m)MCF7 (Breast)3.597
Dispiro[indoline...]dione (6l)MCF7 (Breast)3.986
Dispiro[indoline...]dione (6j)PaCa-2 (Pancreatic)8.830
Dispiro[indoline...]dione (6k)PaCa-2 (Pancreatic)8.830

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Data compiled from studies on various spirooxindole derivatives. nih.govnih.gov

Biophysical Characterization of Compound-Target Complexes

The interaction between a small molecule inhibitor and its protein target can be quantitatively and qualitatively described using a suite of biophysical techniques. These methods provide critical data on binding affinity, the stoichiometry of the interaction, the kinetics of association and dissociation, and the precise three-dimensional structure of the compound-target complex. Such information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand (in this case, a spiro-oxindole compound) to a macromolecule (such as the MDM2 protein). This method directly determines the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).

In a typical ITC experiment for a potent spiro-oxindole MDM2 inhibitor, a solution of the compound is titrated into a solution containing the MDM2 protein. The resulting heat changes are measured to generate a binding isotherm. The analysis of this isotherm provides a complete thermodynamic profile of the interaction. For a representative potent spiro-oxindole inhibitor, the thermodynamic parameters obtained from ITC might be summarized as follows:

ParameterValue
Binding Affinity (Kd)10 nM
Stoichiometry (n)1.05
Enthalpy Change (ΔH)-12.5 kcal/mol
Entropy Change (TΔS)-2.8 kcal/mol
Gibbs Free Energy Change (ΔG)-9.7 kcal/mol

These representative data indicate a high-affinity interaction, as evidenced by the low nanomolar Kd value. The stoichiometry of approximately 1 suggests a 1:1 binding model, where one molecule of the compound binds to one molecule of the protein. The negative enthalpy change indicates that the binding is an enthalpically driven process, likely due to the formation of favorable hydrogen bonds and van der Waals interactions. The negative entropy change suggests a decrease in the disorder of the system upon binding, which is common when a flexible small molecule adopts a more rigid conformation upon binding to its target.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time kinetics of molecular interactions. It provides quantitative information on the association rate constant (ka) and the dissociation rate constant (kd) of a compound binding to its target. The ratio of these rate constants (kd/ka) provides the equilibrium dissociation constant (Kd), which is a measure of binding affinity.

In an SPR experiment, the target protein (e.g., MDM2) is immobilized on a sensor chip, and a solution containing the spiro-oxindole compound is flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time. By analyzing the association and dissociation phases of the sensorgram, the kinetic parameters can be determined. Representative kinetic data for a potent spiro-oxindole MDM2 inhibitor are presented below:

ParameterValue
Association Rate (ka)2.5 x 105 M-1s-1
Dissociation Rate (kd)2.5 x 10-3 s-1
Binding Affinity (Kd)10 nM

This illustrative data shows a relatively fast association rate and a slow dissociation rate, which is characteristic of a high-affinity interaction with a prolonged residence time of the compound on its target.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule or a molecular complex at atomic resolution. For compound-target complexes, this technique can reveal the precise binding mode of the inhibitor, the specific amino acid residues involved in the interaction, and any conformational changes that occur in the protein upon inhibitor binding.

To obtain a crystal structure, the protein-ligand complex is purified and crystallized. The resulting crystals are then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map, from which the atomic coordinates can be determined. Structural studies of spiro-oxindole inhibitors in complex with MDM2 have revealed that these compounds typically bind in the p53-binding pocket of MDM2, mimicking the interactions of the key p53 residues Phe19, Trp23, and Leu26. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of molecules in solution. In the context of drug discovery, NMR is particularly useful for identifying and characterizing the binding of small molecules to their protein targets.

Techniques such as Chemical Shift Perturbation (CSP) or Saturation Transfer Difference (STD) NMR can be used to identify the binding of a compound and to map the binding site on the protein. For instance, in a CSP experiment, the 1H-15N HSQC spectrum of an 15N-labeled protein is recorded in the absence and presence of the ligand. Changes in the chemical shifts of specific amino acid residues upon ligand binding indicate their involvement in the interaction.

Preclinical Biological Evaluation of Spiro Indole 3,4 Oxane 2 One Compounds

In Vitro Biological Activities

Antiproliferative and Cytotoxic Efficacy in Cell Lines

Spiro[indole-3,4'-oxane]-2-one derivatives and related spirooxindoles have demonstrated significant antiproliferative and cytotoxic effects against a wide array of human cancer cell lines. The unique three-dimensional and rigid structure of the spiro center allows these compounds to interact with various biological targets implicated in cancer progression. researchgate.net

Numerous studies have synthesized series of these compounds and evaluated their efficacy. For instance, a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones revealed promising activity against multiple cancer cell lines. nih.govresearchgate.net Compound 6m from this series was identified as a particularly potent agent against MCF-7 (breast), HCT116 (colon), and A431 (skin) cancer cells, with efficacy comparable to or greater than standard chemotherapeutic drugs like 5-fluorouracil (B62378) and sunitinib. nih.govnih.gov Similarly, compounds 6j and 6k were the most promising against the PaCa-2 pancreatic cancer cell line. nih.govnih.gov

Another study on spiro[cyclopropane-1,3'-indolin]-2'-ones found that many compounds exhibited promising anticancer activity (IC₅₀ <20 μM) against HT-29 (colon), DU-145 (prostate), Hela (cervical), A-549 (lung), and MCF-7 (breast) cell lines. nih.gov Specifically, compounds 6b and 6u showed significant activity against the DU-145 prostate cancer cell line, inducing cell cycle arrest and apoptosis. nih.gov The mechanism of action for many of these compounds involves the inhibition of the p53-MDM2 interaction, a key pathway in cancer therapy. nih.gov

The cytotoxic potential of these compounds has been extensively documented through IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
6m MCF-7Breast3.597 nih.govnih.gov
5-Fluorouracil MCF-7Breast3.15 nih.gov
Sunitinib MCF-7Breast3.97 nih.gov
6m HCT116Colon3.2 nih.gov
5-Fluorouracil HCT116Colon20.4 nih.gov
6m A431Skin2.434 nih.gov
5-Fluorouracil A431Skin23.44 nih.gov
6j PaCa-2Pancreatic8.830 nih.govnih.gov
6k PaCa-2Pancreatic8.830 nih.govnih.gov
Sunitinib PaCa-2Pancreatic16.91 nih.govnih.gov
4a PC-3Prostate72.51 researchgate.net
4l HEPG2Liver12.16 acs.org
Doxorubicin HEPG2Liver7.36 acs.org
Compound 2 HepG2Liver29.34 mdpi.com
Compound 3 HepG2Liver18.97 mdpi.com
5-Fluorouracil HepG2Liver6.73 mdpi.com

Antimicrobial Spectrum

The spirooxindole framework has proven to be a versatile scaffold for the development of novel antimicrobial agents, with derivatives showing activity against bacteria, fungi, mycobacteria, and viruses.

Antibacterial and Antifungal Activity: Several classes of spirooxindoles have been tested against both Gram-positive and Gram-negative bacteria. Spiro[indoline-3,3′-pyrazoline]-2-ones showed promising activity against Bacillus subtilis (MIC = 0.348–1.809 mM) and Staphylococcus aureus (MIC = 0.044–0.226 mM). researchgate.net In another study, spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives with bromo substituents demonstrated good potency against S. aureus, Escherichia coli, and Pseudomonas aeruginosa with MIC values ranging from 6.25–12.5 μg/mL. nih.gov Furthermore, certain spiro-4H-pyran derivatives containing an indole (B1671886) ring showed good antibacterial effects against S. aureus and Streptococcus pyogenes. tandfonline.com

Antifungal properties have also been reported. For example, some benzimidazolyl/triazolyl spiro[indole-thiazolidinones] were found to be potent antifungal agents. researchgate.net

Antitubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new therapeutic agents. A series of spiro[indoline-3,2′-thiazolidine]-2,4′-diones revealed promising inhibitory properties against M. tuberculosis protein tyrosine phosphatase B (MptpB). nih.gov Another series of spiro[indoline-3,2′-thiazolidines] also showed anti-mycobacterial properties against M. tuberculosis, with the most potent compound having an IC₅₀ value of 12.5 μg/mL. nih.gov

Antiviral Activity: Recent research has highlighted the potential of spirooxindole compounds as antiviral agents. A study investigating 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones demonstrated anti-SARS-CoV-2 properties in a Vero cell viral infection model. nih.govresearchgate.net Compound 6f from this series was found to be particularly promising, showing potency approximately 3.3 and 4.8 times higher than the reference drugs chloroquine (B1663885) and hydroxychloroquine, respectively. nih.govresearchgate.netresearchgate.net

Compound ClassOrganismActivity TypeMIC/IC₅₀Reference
Spiro[indoline-3,3′-pyrazolines]B. subtilisAntibacterial0.348–1.809 mM researchgate.net
Spiro[indoline-3,3′-pyrazolines]S. aureusAntibacterial0.044–0.226 mM researchgate.net
Bromo-spiro[azetidine-2,3′-indoles]S. aureus, E. coli, P. aeruginosaAntibacterial6.25–12.5 µg/mL nih.gov
Spiro[indoline-3,2′-thiazolidines]M. tuberculosisAntitubercular12.5 µg/mL nih.gov
Compound 6f SARS-CoV-2Antiviral~3.3x > Chloroquine nih.govresearchgate.net

Anti-Inflammatory Potential

Spirooxindole derivatives have been investigated for their ability to modulate inflammatory pathways. A class of spirooxindole-pyranopyrimidine compounds was found to exert anti-inflammatory activity through the nitric oxide (NO) signaling pathway. frontiersin.org

In a separate study, spiro thiochromene–oxindole (B195798) derivatives were synthesized and screened for their in vitro anti-inflammatory activity by their ability to inhibit heat-induced Bovine Serum Albumin (BSA) denaturation. researchgate.net This assay serves as a preliminary screening method for anti-inflammatory potential. Several compounds in the series showed moderate to high efficacy. Notably, compounds 4e , 4k , and 4h exhibited the most significant activity, with IC₅₀ values of 127.477, 190.738, and 285.806 μg/mL, respectively. researchgate.net

CompoundAssayActivityIC₅₀ (µg/mL)Reference
4e BSA Denaturation InhibitionAnti-inflammatory127.477 researchgate.net
4k BSA Denaturation InhibitionAnti-inflammatory190.738 researchgate.net
4h BSA Denaturation InhibitionAnti-inflammatory285.806 researchgate.net

Assessment of Other Pharmacological Activities

The structural diversity of spiro[indole-3,4'-oxane]-2-one compounds has led to the exploration of a wide range of other pharmacological activities.

Antimalarial Activity: The spirooxindole core is a key feature of Cipargamin (NITD609), a potent antimalarial compound that has been under clinical investigation. researchgate.net This compound acts by inhibiting protein synthesis in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Antidiabetic Activity: Certain spirooxindole derivatives have been evaluated for their potential in managing diabetes. One study reported that a derivative exhibited higher inhibitory potency against α-amylase, a key enzyme in carbohydrate digestion, with an IC₅₀ value of 18.72 μM, which was more potent than the positive control, curcumin (B1669340) (IC₅₀ = 24.98 μM). nih.gov

Other Activities: A broad pharmacological screening of a set of spiro[3,4-dihydro-1,2,4-benzotriazines-3,4'-piperidine] derivatives revealed several other activities. While they showed only modest dopamine (B1211576) antagonism, they were primarily endowed with analgesic and antihypertensive properties. Additionally, one compound from this series demonstrated antihypercholesterolemic activity, presenting a new and structurally unrelated lead in this therapeutic area.

In Vivo Efficacy in Preclinical Animal Models

Efficacy Studies in Disease Models

Following promising in vitro results, select spirooxindole compounds have been advanced to in vivo studies using preclinical animal models to assess their efficacy in a physiological context.

Cancer Xenograft Models: The potent in vitro anticancer activity of spirooxindoles has been validated in animal models. One study reported that a promising spirooxindole derivative, evaluated in a xenograft mouse model, led to a reduction in tumor growth compared to the untreated control group, indicating strong in vivo antitumor efficacy. nih.gov The compound also displayed limited signs of toxicity in histomorphological assessments of major organs. nih.gov Another spirooxindole, SAR405838 (MI-77301), which potently inhibits the MDM2-p53 interaction, demonstrated recognizable or complete cancer inhibition in mouse xenograft models of osteosarcoma, leukemia, prostate, and colon cancers. nih.gov

Infectious Disease Models: The therapeutic potential of spirooxindoles extends to infectious diseases. A novel spirooxindole derivative, compound 4c , was tested in a BALB/c mouse model of visceral leishmaniasis, a fatal parasitic disease. The compound showed strong antileishmanial efficacy, effectively clearing the amastigote form of the Leishmania donovani parasite from infected macrophages. nih.govnih.gov This highlights its potential as a lead for developing agents against emerging drug-resistant strains of the parasite. nih.gov

Anti-inflammatory Models: The in vitro anti-inflammatory potential of some spirooxindoles has also been confirmed in vivo. One compound, Q4c , showed remarkable anti-inflammatory activity in a mouse ear inflammation model and a carrageenan-induced paw inflammation model, with efficacy approaching that of the steroidal drug dexamethasone. frontiersin.org The same compound also demonstrated significant pain alleviation in mouse models, comparable to morphine. frontiersin.org

Pharmacokinetic Studies in Animal Models (e.g., ADME properties)

Pharmacokinetic studies are essential in preclinical development to understand how a test compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. These studies are typically conducted in rodent and non-rodent species to predict the compound's behavior in humans. For a novel compound like 4-Methyl-1H-spiro[indole-3,4'-oxane]-2-one, a typical investigation would involve administering the compound through various routes and analyzing biological samples (plasma, urine, feces) over time.

Key ADME parameters that would be evaluated include:

Absorption: Determining the rate and extent to which the compound enters the bloodstream. This involves calculating parameters like bioavailability after oral administration.

Distribution: Assessing where the compound travels within the body, including its potential to cross the blood-brain barrier or accumulate in specific tissues.

Metabolism: Identifying the metabolic pathways the compound undergoes, primarily in the liver, and characterizing the resulting metabolites. This helps in understanding potential drug-drug interactions.

Excretion: Determining the routes and rate at which the compound and its metabolites are eliminated from the body, typically via urine or feces.

Without specific experimental data, a representative data table for the pharmacokinetic properties of a hypothetical spiro[indole-3,4'-oxane]-2-one derivative is presented below for illustrative purposes.

Table 1: Hypothetical Pharmacokinetic Parameters in Animal Models

Parameter Rat Mouse
Bioavailability (%) Data not available Data not available
Cmax (ng/mL) Data not available Data not available
Tmax (h) Data not available Data not available
Half-life (t½) (h) Data not available Data not available
Volume of Distribution (Vd) (L/kg) Data not available Data not available

Preliminary Toxicological Profiles in Animal Models (e.g., tolerability, specific organ effects without adverse effect profiles)

Preliminary toxicological studies in animals aim to identify potential target organs for toxicity and to determine the tolerability of a new chemical entity. These studies typically involve single-dose or short-term repeated-dose administrations in animal models, such as rats or mice. Key assessments include clinical observations, body weight changes, food and water consumption, and post-mortem macroscopic examination of organs.

For this compound, such studies would establish an initial understanding of its inherent toxicity. Researchers would look for any signs of distress in the animals and examine major organs (e.g., liver, kidney, heart, spleen) for any visible changes or effects on organ weight. These findings are crucial for deciding on dose levels for subsequent, more extensive toxicity studies.

As no specific toxicological findings for this compound are publicly available, a template for presenting such data is provided below.

Table 2: Illustrative Preliminary Toxicological Observations in Rodents

Parameter Finding
Species Rat/Mouse
Tolerability Data not available
Clinical Observations Data not available
Body Weight Effects Data not available

| Target Organ Effects (Macroscopic) | Data not available |

Table of Mentioned Compounds

Compound Name

Future Research Directions and Therapeutic Prospects

Development of Novel Synthetic Routes for Diverse Analogs

The synthesis of the core spiro[oxindole-tetrahydropyran] structure has been achieved, providing a foundational framework for creating diverse analogs. A notable and innovative approach is the Prins cascade strategy, which allows for the stereoselective construction of the spiro[tetrahydropyran-3,3'-oxindole] scaffold. nih.govacs.org This method involves the coupling of aldehydes with 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide in the presence of a Lewis acid like BF₃·OEt₂, yielding the desired spiro-oxindoles with high selectivity under ambient conditions. nih.govacs.org

Future research will likely focus on adapting and refining such methodologies to produce a wider array of derivatives, including variations on the oxindole (B195798) ring (such as the 4-methyl substitution) and the oxane moiety. The development of one-pot, multi-component reactions will be crucial for improving efficiency and enabling the rapid generation of a library of analogs for biological screening. nih.govresearchgate.net Exploring different catalysts and reaction conditions to control stereochemistry will also be a significant area of investigation, as the three-dimensional arrangement of atoms is often critical for biological activity. nih.govrsc.org

Synthetic StrategyKey FeaturesPotential for Analog Synthesis
Prins Cascade Cyclization Stereoselective, mild reaction conditions, broad aldehyde scope. nih.govacs.orgHigh potential for creating diverse substitutions on the oxane ring.
Domino Knoevenagel/Michael/Cyclization Enantioselective, uses organocatalysis, three-component reaction. nih.govSuitable for generating functionalized spiro[4H-pyran-3,3'-oxindole] derivatives, which can be hydrogenated to the desired oxane ring.
Multi-component Reactions (MCRs) One-pot synthesis, high atom economy, operational simplicity. researchgate.netEfficient for building a library of analogs with varied substituents on both the oxindole and pyran/oxane rings for structure-activity relationship studies.

Exploration of New Biological Targets and Therapeutic Applications

While specific biological targets for 4-Methyl-1H-spiro[indole-3,4'-oxane]-2-one have not yet been identified in published literature, the broader class of spirooxindoles exhibits a vast range of pharmacological activities. nih.gov These compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active natural products and their success as therapeutic agents. mdpi.comresearchgate.net

Prominent therapeutic areas for spirooxindoles include:

Anticancer Activity: Many spirooxindole derivatives have shown potent antiproliferative effects against various cancer cell lines, often by inhibiting key cellular targets like MDM2-p53 interaction, kinases, or histone deacetylases. mdpi.comnih.govresearchgate.net

Antiviral Properties: Certain spiro-indolin-2-ones have demonstrated efficacy against viruses, including SARS-CoV-2. nih.govnews-medical.net

Antibacterial and Antifungal Activity: The spirooxindole framework is found in compounds with significant antimicrobial properties. nih.govresearchgate.net

A crucial future direction is the systematic screening of this compound and its analogs against a wide panel of biological targets, including cancer cell lines, viruses, and microbial strains, to uncover its specific therapeutic potential.

Strategies for Enhancing Selectivity and Potency

Once a biological activity is identified, the next step involves optimizing the compound's structure to maximize its potency against the desired target while minimizing off-target effects. For this compound, this will necessitate extensive Structure-Activity Relationship (SAR) studies.

Key strategies will include:

Systematic Modification: Synthesizing analogs with different substituents on the aromatic ring of the oxindole and on the oxane ring to probe how these changes affect biological activity.

Stereochemical Control: As many biological targets are chiral, the stereoselective synthesis of different isomers of the compound is critical. rsc.orgnih.gov Evaluating the activity of individual enantiomers or diastereomers can lead to significant improvements in potency and selectivity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's pharmacological profile.

The development of highly enantioselective synthetic methods, potentially using chiral catalysts, will be paramount in this phase of research. nih.gov

Prodrug Design and Drug Delivery System Development

Even highly potent compounds can fail as drugs due to poor pharmacokinetic properties, such as low solubility, poor absorption, or rapid metabolism. Should this compound demonstrate promising biological activity, future research must address its drug-like properties.

Prodrug design is a common strategy to overcome these hurdles. This involves chemically modifying the active compound into an inactive form that, after administration, is converted back to the active drug by metabolic processes. For instance, ester prodrugs have been successfully used to improve the oral bioavailability of other complex heterocyclic compounds. nih.gov Future work could explore creating ester or amide prodrugs of this compound to enhance its solubility and absorption.

The development of advanced drug delivery systems , such as encapsulation in nanoparticles or liposomes, could also be explored to improve the compound's stability, prolong its circulation time, and enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing potential side effects.

Integration of Advanced Computational and Experimental Approaches

Modern drug discovery heavily relies on the synergy between computational and experimental methods. For this compound, computational chemistry can significantly accelerate its development.

Future research should integrate:

Molecular Docking: To predict potential biological targets and to understand how the compound and its analogs bind to these targets at a molecular level. nih.gov This can guide the rational design of more potent derivatives.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to analyze the compound's electronic structure, stability, and reactivity, providing insights that can help optimize synthetic routes and explain biological activity. nih.govcumhuriyet.edu.tr

Pharmacokinetic (ADME) Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion properties of new analogs before they are synthesized, helping to prioritize compounds with more favorable drug-like characteristics. mdpi.com

By combining these computational predictions with experimental validation through synthesis and biological testing, the research and development process for this compound can be made more efficient and targeted, increasing the likelihood of uncovering its full therapeutic potential.

Q & A

Q. What validation steps confirm the absence of synthetic byproducts?

  • Methodology :
  • 2D NMR (HSQC, HMBC) : Assign all protons/carbons to rule out regioisomers.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion integrity and detect trace impurities (<0.1%) .

Tables for Key Data

Analytical Technique Application Key Parameters Reference
Single-crystal XRDAbsolute configuration determinationR-factor < 5%, resolution ≤ 1.0 Å
DFT (B3LYP/6-31G(d))Geometry optimizationRMSD ≤ 0.02 Å vs. XRD
Dynamic NMRRing inversion kineticsCoalescence temperature (Tc_c) analysis
Synthetic Step Optimization Parameters Optimal Conditions Reference
CyclizationSolvent, catalyst, temperatureDMF, 60°C, 12 h, DIPEA (2.2 eq)
PurificationChromatography mobile phaseHexane:EtOAc (3:1), Rf_f = 0.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.